4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazole ring, and a fluoropyrimidine moiety
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN8/c1-3-14-17(19)18(21-12-20-14)26-9-7-25(8-10-26)15-11-16(24-13(2)23-15)27-6-4-5-22-27/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHIGRALQHODCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 6-ethyl-5-fluoropyrimidine and 1-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and base or acid promoters to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as:
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Similar structure but different substituents, leading to variations in biological activity.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazole ring and exhibits different pharmacological properties.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
